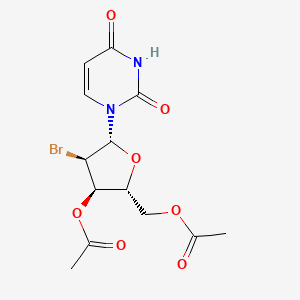
1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These compounds often have significant biological activity and are used in various fields, including medicinal chemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the ribofuranosyl moiety are protected using acetyl groups.
Bromination: The 2-deoxy position is brominated using a brominating agent such as N-bromosuccinimide (NBS).
Glycosylation: The protected and brominated sugar is then coupled with a pyrimidine base under acidic conditions to form the nucleoside analog.
Deprotection: The acetyl protecting groups are removed under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions can be used for deprotection.
Oxidation/Reduction: Reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted nucleoside analogs can be formed.
Deprotected Compound: Removal of acetyl groups yields the free hydroxyl form of the nucleoside analog.
Applications De Recherche Scientifique
Medicinal Chemistry: As a nucleoside analog, it may have antiviral or anticancer properties.
Molecular Biology: It can be used as a tool to study nucleic acid interactions and enzyme mechanisms.
Chemical Biology: The compound can serve as a probe to investigate cellular processes involving nucleosides.
Mécanisme D'action
The mechanism of action of 1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE likely involves its incorporation into nucleic acids, leading to disruption of normal cellular processes. The bromine atom and acetyl groups may enhance its ability to interact with specific molecular targets, such as viral polymerases or cancer cell enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl-5-iodouracil: Another nucleoside analog with antiviral properties.
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl-5-methylcytosine: Used in cancer research for its ability to inhibit DNA methylation.
2’-Deoxy-2’-fluoro-beta-D-arabinofuranosyl-5-azacytidine: Known for its role in epigenetic studies.
Uniqueness
1-(3,5-DI-O-ACETYL-2-BROMO-2-DEOXY-BETA-D-RIBOFURANOSYL)-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to the presence of the bromine atom and acetyl groups, which may confer distinct chemical and biological properties compared to other nucleoside analogs.
Propriétés
Formule moléculaire |
C13H15BrN2O7 |
|---|---|
Poids moléculaire |
391.17 g/mol |
Nom IUPAC |
[(2R,3R,4R,5R)-3-acetyloxy-4-bromo-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H15BrN2O7/c1-6(17)21-5-8-11(22-7(2)18)10(14)12(23-8)16-4-3-9(19)15-13(16)20/h3-4,8,10-12H,5H2,1-2H3,(H,15,19,20)/t8-,10-,11-,12-/m1/s1 |
Clé InChI |
GIERFVXRTOJITJ-HJQYOEGKSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)Br)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)Br)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


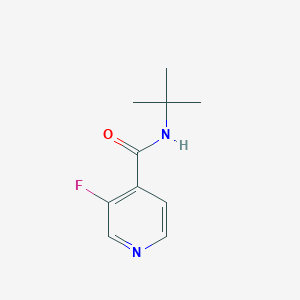
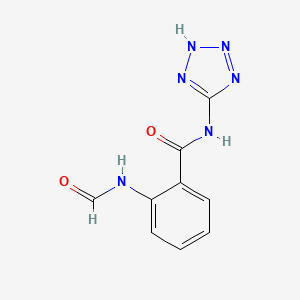
![4-(4-fluoro-phenyl)-1-trimethylsilanylmethyl-1H-[1,2,3]triazole](/img/structure/B8403630.png)
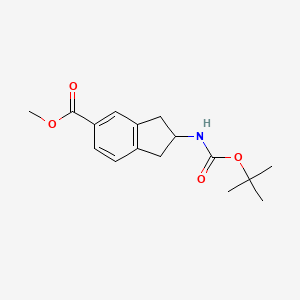
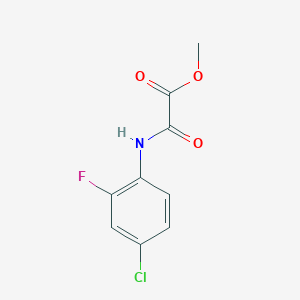
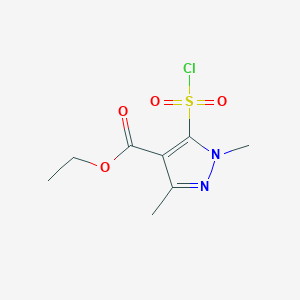
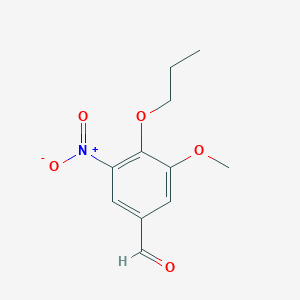
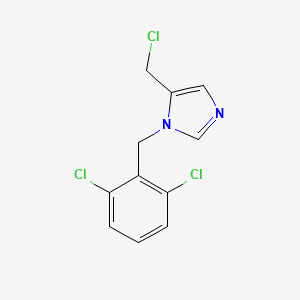
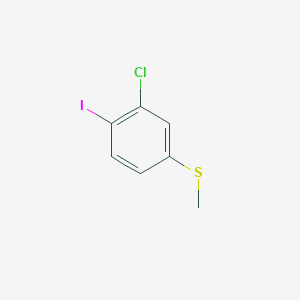

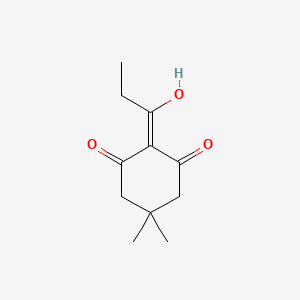
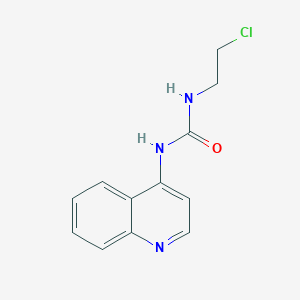
![ethyl (RS)-3-[(piperidine-3-carbonyl)-amino]-propionate hydrochloride](/img/structure/B8403717.png)
![Tetrahydrocyclopenta[b]indole](/img/structure/B8403719.png)
